molecular formula C10H9F3O2 B11886793 cis-2-(Trifluoromethyl)chromane-4-OL

cis-2-(Trifluoromethyl)chromane-4-OL

Cat. No.: B11886793
M. Wt: 218.17 g/mol
InChI Key: ZEOOCEWBCFKVAA-VXNVDRBHSA-N
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Description

cis-2-(Trifluoromethyl)chroman-4-ol: is an organic compound with the molecular formula C10H9F3O2 and a molecular weight of 218.17 g/mol This compound is characterized by the presence of a trifluoromethyl group attached to a chroman ring system, which is a type of benzopyran

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of cis-2-(Trifluoromethyl)chroman-4-ol typically involves the following steps:

Industrial Production Methods:

In an industrial setting, the production of cis-2-(Trifluoromethyl)chroman-4-ol may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. Advanced purification techniques, such as high-performance liquid chromatography (HPLC), are employed to achieve the desired quality standards.

Chemical Reactions Analysis

Types of Reactions:

cis-2-(Trifluoromethyl)chroman-4-ol undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols .

Scientific Research Applications

cis-2-(Trifluoromethyl)chroman-4-ol has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of cis-2-(Trifluoromethyl)chroman-4-ol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Uniqueness:

cis-2-(Trifluoromethyl)chroman-4-ol is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability, lipophilicity, and reactivity, making it valuable in various research and industrial applications .

Biological Activity

Cis-2-(Trifluoromethyl)chromane-4-OL is a compound of increasing interest due to its potential biological activities. The trifluoromethyl group in the structure may enhance the compound's lipophilicity and biological interaction profile, making it a candidate for various pharmacological applications. This article aims to summarize the biological activity of this compound based on available research findings, including its effects on specific enzymes, cytotoxicity, and potential therapeutic uses.

Enzyme Inhibition

Recent studies have indicated that derivatives of chromane compounds, including this compound, exhibit inhibitory effects on various enzymes:

  • Cyclooxygenase (COX) Inhibition : Compounds similar to this compound have shown moderate inhibition against COX-2, an enzyme involved in inflammatory processes. For instance, some derivatives were reported to have IC50 values in the range of 10–20 µM against COX-2, indicating potential anti-inflammatory properties .
  • Lipoxygenase (LOX) Activity : The compound has also been evaluated for its effects on lipoxygenases (LOX), specifically LOX-5 and LOX-15. Inhibitory activities were observed with moderate IC50 values, suggesting potential applications in managing conditions related to oxidative stress and inflammation .
  • Cholinesterase Inhibition : The compound's derivatives were assessed for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical in neurodegenerative diseases such as Alzheimer's. Some derivatives exhibited dual inhibitory effects with IC50 values ranging from 5.4 µM to 24.3 µM .

Cytotoxicity Studies

Cytotoxicity assays conducted on various cancer cell lines revealed that this compound and its analogs possess significant cytotoxic effects. For example, studies showed that certain derivatives displayed IC50 values below 20 µM against breast cancer MCF-7 cells, indicating a promising avenue for cancer therapy .

Case Study 1: Anti-inflammatory Potential

In a study focused on anti-inflammatory properties, a series of chromane derivatives were synthesized and tested for their COX-2 inhibitory activity. The results indicated that structural modifications, particularly the introduction of trifluoromethyl groups, enhanced the inhibitory potency against COX enzymes .

Case Study 2: Neuroprotective Effects

Another investigation assessed the neuroprotective potential of chroman derivatives against AChE and BChE. The findings suggested that specific substitutions on the chromane ring could lead to increased enzyme inhibition, providing insights into developing therapeutic agents for Alzheimer's disease .

Research Findings Summary

Activity Target Enzyme/Cell Line IC50 Value (µM) Reference
COX-2 InhibitionCOX-210 - 20
LOX InhibitionLOX-5 & LOX-15Moderate
AChE InhibitionAChE5.4 - 24.3
BChE InhibitionBChE7.7 - 30.1
CytotoxicityMCF-7 Cancer Cells<20

Properties

Molecular Formula

C10H9F3O2

Molecular Weight

218.17 g/mol

IUPAC Name

(2R,4R)-2-(trifluoromethyl)-3,4-dihydro-2H-chromen-4-ol

InChI

InChI=1S/C10H9F3O2/c11-10(12,13)9-5-7(14)6-3-1-2-4-8(6)15-9/h1-4,7,9,14H,5H2/t7-,9-/m1/s1

InChI Key

ZEOOCEWBCFKVAA-VXNVDRBHSA-N

Isomeric SMILES

C1[C@H](C2=CC=CC=C2O[C@H]1C(F)(F)F)O

Canonical SMILES

C1C(C2=CC=CC=C2OC1C(F)(F)F)O

Origin of Product

United States

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